molecular formula C17H19NO2 B3979311 N-(2-methoxyphenyl)-3-phenylbutanamide

N-(2-methoxyphenyl)-3-phenylbutanamide

Cat. No. B3979311
M. Wt: 269.34 g/mol
InChI Key: ABGMMEHHMLYMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-3-phenylbutanamide, also known as flmodafinil, is a synthetic compound that belongs to the eugeroic class of drugs. Eugeroics are a class of drugs that promote wakefulness and alertness, without causing the side effects associated with traditional stimulants such as amphetamines. Flmodafinil is a modified version of modafinil, which is a well-known eugeroic drug. Flmodafinil has been found to be more potent and longer-lasting than modafinil, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyphenyl)-3-phenylbutanamide is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters play a key role in regulating wakefulness and alertness, which may explain the drug's effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects, including increased dopamine and norepinephrine levels in the brain, increased heart rate and blood pressure, and increased glucose uptake in certain areas of the brain. These effects are thought to be responsible for the drug's wakefulness-promoting effects.

Advantages and Limitations for Lab Experiments

Flmodafinil has several advantages for use in lab experiments, including its potency and long-lasting effects. However, its high cost and limited availability may make it difficult to obtain for some researchers. Additionally, the drug's effects on cognitive function may vary depending on the individual, making it important to carefully control for individual differences in study design.

Future Directions

There are several potential future directions for research on N-(2-methoxyphenyl)-3-phenylbutanamide. One area of interest is its potential use in the treatment of cognitive impairments associated with conditions such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to better understand the drug's mechanism of action and its long-term effects on cognitive function. Finally, studies on the safety and efficacy of this compound in different populations, including children and the elderly, are needed to fully understand its potential as a cognitive enhancer.

Scientific Research Applications

Flmodafinil has been the subject of several scientific studies, mainly focused on its potential as a cognitive enhancer and its mechanism of action. Flmodafinil has been found to improve cognitive function, including attention, memory, and executive function, in both healthy individuals and those with cognitive impairments. It has also been studied for its potential use in the treatment of sleep disorders such as narcolepsy and obstructive sleep apnea.

properties

IUPAC Name

N-(2-methoxyphenyl)-3-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13(14-8-4-3-5-9-14)12-17(19)18-15-10-6-7-11-16(15)20-2/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGMMEHHMLYMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=CC=C1OC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.